Synthesis and Characterization of 3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione: A Technical Whitepaper
Synthesis and Characterization of 3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione: A Technical Whitepaper
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Focus: 3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 150259-29-3)
Executive Summary
In contemporary medicinal chemistry, the spirohydantoin scaffold is a privileged structure, frequently utilized to impart conformational restriction and enhance the lipophilic ligand-efficiency of central nervous system (CNS) active agents. 3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione serves as a critical bifunctional intermediate in this domain. It combines a sterically constrained spiro[4.4]nonane core with a reactive 2-bromoethyl tether, functioning as a highly efficient electrophile for downstream SN2 coupling with arylpiperazines and other nucleophilic pharmacophores.
This whitepaper details the mechanistic rationale, validated synthetic protocols, and physicochemical characterization required to successfully synthesize and handle this intermediate [1].
Mechanistic Rationale & Retrosynthetic Strategy
The synthesis of 3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is governed by two pivotal chemical events: the multicomponent construction of the spirohydantoin core and the regioselective alkylation of the hydantoin ring.
Core Construction: The Bucherer-Bergs Advantage
The precursor, 1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 699-51-4), is synthesized via the Bucherer-Bergs reaction [2]. We select this pathway over the Strecker amino acid synthesis because it avoids the isolation of highly toxic, unstable α -aminonitrile intermediates. By reacting cyclopentanone with potassium cyanide and ammonium carbonate, the hydantoin ring is formed directly in a single thermodynamic sink, ensuring high atom economy and yield.
Regiochemical Fidelity in Alkylation
The hydantoin core possesses two distinct nitrogen atoms: N1 and N3.
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N3 Position: Flanked by two electron-withdrawing carbonyl groups, N3 exhibits imide-like character with a pKa≈8.5 .
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N1 Position: Adjacent to only one carbonyl and an sp3 carbon, N1 exhibits amide-like character with a significantly higher pKa≈11−12 .
By utilizing a mild base such as potassium carbonate ( pKa of conjugate acid ≈10.3 ), we selectively deprotonate the N3 position. This thermodynamic control ensures that the subsequent nucleophilic attack on 1,2-dibromoethane occurs exclusively at N3, preventing unwanted N1-alkylation or dialkylation.
Thermodynamic rationale for regioselective N3-alkylation driven by pKa.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process checks to ensure structural integrity at each step.
Protocol A: Synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione
Objective: Construct the spirohydantoin core.
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Reagent Preparation: In a 500 mL round-bottom flask, dissolve ammonium carbonate (0.3 mol, 3 eq) and potassium cyanide (0.15 mol, 1.5 eq) in 150 mL of a 1:1 mixture of ethanol and deionized water.
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Condensation: Add cyclopentanone (0.1 mol, 1 eq) dropwise at room temperature under continuous magnetic stirring.
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Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 50–60 °C for 16 hours.
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Workup & Isolation: Cool the reaction mixture to 0 °C in an ice bath. Slowly acidify with 1M HCl to pH 6 to precipitate the product. Filter the white solid under vacuum and wash with ice-cold water (3 x 50 mL).
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Self-Validation: Dry the solid in a vacuum oven. Verify the formation of the hydantoin core via FTIR: look for the disappearance of the ketone C=O stretch (~1740 cm−1 ) and the appearance of characteristic imide/amide doublet stretches (~1770 and 1710 cm−1 ).
Protocol B: Regioselective N3-Alkylation
Objective: Attach the 2-bromoethyl tether to the N3 position.
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Deprotonation: Suspend 1,3-diazaspiro[4.4]nonane-2,4-dione (0.05 mol, 1 eq) and anhydrous K2CO3 (0.075 mol, 1.5 eq) in 100 mL of anhydrous N,N-dimethylformamide (DMF). Stir at room temperature for 30 minutes to ensure complete N3 deprotonation.
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Electrophilic Addition: Add 1,2-dibromoethane (0.2 mol, 4 eq) in one portion. Expert Insight: A large excess of 1,2-dibromoethane is critical to suppress the formation of symmetrical dimer byproducts (where two hydantoin molecules attack a single dibromoethane).
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Reaction: Heat the mixture to 65 °C for 12 hours under an inert argon atmosphere.
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Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove excess 1,2-dibromoethane and DMF. Partition the residue between ethyl acetate (150 mL) and water (100 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4 , and evaporate.
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Purification: Recrystallize the crude product from ethanol/hexane to yield the target compound.
Workflow for the two-step synthesis of the target spirohydantoin intermediate.
Physicochemical Properties & Characterization
Accurate characterization is mandatory for downstream reproducibility. The structural identity of the synthesized compound should be verified against the parameters outlined below, derived from established chemical suppliers [1][3].
Quantitative Data Summary
| Property | Value / Specification |
| Chemical Name | 3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione |
| CAS Registry Number | 150259-29-3 |
| Molecular Formula | C9H13BrN2O2 |
| Molecular Weight | 261.12 g/mol |
| InChI Key | YMGZPVIVRDIJAI-UHFFFAOYSA-N |
| Physical State | Solid (White to off-white powder) |
| Purity Standard | ≥ 95% (HPLC) |
| Storage Conditions | 2–8 °C, Inert atmosphere, tightly closed [1] |
Spectroscopic Validation Markers
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1 H NMR ( CDCl3 , 400 MHz): The defining markers of successful synthesis are the two distinct triplets integrating to 2H each, representing the ethyl tether: δ ~3.8 ppm (t, N−CH2 ) and δ ~3.5 ppm (t, CH2−Br ). The spiro cyclopentyl protons appear as a complex multiplet integrating to 8H between δ 1.6–2.1 ppm.
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Mass Spectrometry (ESI-MS): Look for the characteristic isotopic doublet at m/z 261 and 263 [M+H]+ in a 1:1 ratio, confirming the presence of a single bromine atom.
Safety, Handling, and Toxicology
As an alkylating agent, 3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione poses specific occupational hazards. Handlers must utilize a fume hood and wear appropriate PPE (nitrile gloves, lab coat, safety goggles). According to standardized safety data [1], the compound carries the following hazard classifications:
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H301: Toxic if swallowed.
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H311: Toxic in contact with skin.
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H331: Toxic if inhaled.
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H341: Suspected of causing genetic defects (due to DNA alkylation potential).
Downstream Applications in Drug Discovery
The primary utility of this compound lies in its ability to act as a modular building block. By subjecting the 2-bromoethyl moiety to an SN2 displacement with various secondary amines—most notably arylpiperazines—researchers can rapidly generate libraries of spirohydantoin-piperazine pharmacophores. The addition of a catalytic amount of potassium iodide (KI) facilitates the reaction via the Finkelstein in-situ halogen exchange, converting the bromide to a more reactive iodide intermediate.
Downstream SN2 coupling workflow generating a spirohydantoin pharmacophore.
